(S)-2-Methylbutyric Acid Chloride-d3

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard

(S)-2-Methylbutyric Acid Chloride-d3 (CAS 1217722-29-6) is a stable isotope-labeled chiral acyl chloride derivative, classified as a deuterated short-chain fatty acid chloride. The compound incorporates three deuterium atoms at the 2-methyl position of the (S)-enantiomeric configuration, yielding a molecular formula of C₅H₆D₃ClO and a molecular weight of 123.60 g/mol.

Molecular Formula C₅H₆D₃ClO
Molecular Weight 123.6
CAS No. 1217722-29-6
Cat. No. B1146786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylbutyric Acid Chloride-d3
CAS1217722-29-6
Synonyms(S)-(+)-2-Methylbutanoyl-d3 Chloride;  (S)-(+)-2-Methylbutyryl-d3 Chloride;  (S)-(+)-α-Methylbutyryl-d3 Chloride
Molecular FormulaC₅H₆D₃ClO
Molecular Weight123.6
Structural Identifiers
SMILESCCC(C)C(=O)Cl
InChIInChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i2D3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Methylbutyric Acid Chloride-d3 CAS 1217722-29-6: Product Overview for Analytical and Synthetic Procurement


(S)-2-Methylbutyric Acid Chloride-d3 (CAS 1217722-29-6) is a stable isotope-labeled chiral acyl chloride derivative, classified as a deuterated short-chain fatty acid chloride . The compound incorporates three deuterium atoms at the 2-methyl position of the (S)-enantiomeric configuration, yielding a molecular formula of C₅H₆D₃ClO and a molecular weight of 123.60 g/mol [1]. This isotopic labeling confers a mass shift of +3 Da relative to the unlabeled (S)-2-methylbutyric acid chloride (MW 120.58 g/mol), enabling its primary utility as an internal standard and derivatization reagent in quantitative LC-MS/MS assays [2].

Why Unlabeled or Racemic 2-Methylbutyric Acid Chloride Cannot Substitute for (S)-2-Methylbutyric Acid Chloride-d3 in Quantitative Bioanalysis


Substituting unlabeled (S)-2-methylbutyric acid chloride or its racemic mixture for (S)-2-Methylbutyric Acid Chloride-d3 in analytical workflows introduces fundamental limitations. Unlabeled analogs lack the isotopic mass differential required for MS-based discrimination from endogenous or sample-derived 2-methylbutyric acid species, thereby precluding their use as internal standards for matrix effect correction . Racemic 2-methylbutyric acid chloride lacks stereochemical purity, which compromises enantioselective derivatization and chiral chromatographic resolution essential for studies involving stereospecific metabolic pathways or chiral impurity profiling . Furthermore, deuterated internal standards have been demonstrated to yield improved assay accuracy and precision compared to structural analog internal standards in LC-MS/MS bioanalysis [1].

Quantitative Differentiation Evidence for (S)-2-Methylbutyric Acid Chloride-d3 Relative to Analogs and Alternatives


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline Resolution from Endogenous 2-Methylbutyric Acid

(S)-2-Methylbutyric Acid Chloride-d3 provides a +3.02 Da mass differential relative to unlabeled (S)-2-methylbutyric acid chloride [1]. This mass shift exceeds the minimum recommended mass difference of ≥3 Da for small-molecule LC-MS/MS internal standards, thereby eliminating spectral overlap between the analyte and internal standard channels . The isotopic signature enables selective multiple reaction monitoring (MRM) detection without interference from endogenous 2-methylbutyric acid species present in biological matrices [2].

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard

Enantiomeric Purity: (S)-Configuration Confers Stereospecific Utility in Chiral Derivatization and Chromatographic Resolution

(S)-2-Methylbutyric Acid Chloride-d3 is supplied as a single (S)-enantiomer, as confirmed by its IUPAC designation (2R)-2-(trideuteriomethyl)butanoyl chloride and the presence of a defined stereocenter in its InChIKey . In contrast, racemic 2-methylbutyric acid chloride consists of an equimolar mixture of (R)- and (S)-enantiomers, which produces duplicate chromatographic peaks under chiral separation conditions and precludes unambiguous assignment of stereochemical outcomes in asymmetric synthesis or metabolic tracing studies .

Chiral Derivatization Enantiomeric Excess Stereospecific Synthesis

Method Validation Performance: Deuterated 2-Methylbutyric Acid Internal Standard Demonstrates Acceptable Recovery and Precision in Multi-Matrix LC-MS/MS

A validated LC-MS/MS method for short-chain fatty acid quantification in human plasma and urine employed stable isotope-labeled internal standards including 2-methylbutyric acid-d3 . The method reported accuracy and precision within acceptable criteria (typically ≤15% CV and 85-115% accuracy for bioanalytical assays) following derivatization and analysis in positive electrospray ionization mode, demonstrating the suitability of deuterated 2-methylbutyric acid internal standards for robust multi-matrix quantification [1].

Bioanalytical Method Validation Matrix Effect Correction SCFA Quantification

Optimal Application Scenarios for (S)-2-Methylbutyric Acid Chloride-d3 Based on Quantitative Evidence


Stable Isotope Dilution LC-MS/MS Quantification of 2-Methylbutyric Acid in Biological Matrices

The +3 Da mass shift of (S)-2-Methylbutyric Acid Chloride-d3 enables its use as an ideal internal standard for quantifying endogenous or administered 2-methylbutyric acid in plasma, urine, and tissue homogenates via LC-MS/MS . The isotopic differential permits baseline resolution in MRM channels and corrects for matrix-induced ionization suppression, consistent with validated bioanalytical methods for short-chain fatty acids [1].

Enantioselective Derivatization of Chiral Amines and Alcohols for Stereochemical Purity Assessment

As a single (S)-enantiomer acyl chloride, this compound serves as a chiral derivatization reagent for converting enantiomeric mixtures of amines or alcohols into diastereomeric amides or esters . The resulting diastereomers can be resolved on conventional reversed-phase or normal-phase chromatography without requiring chiral stationary phases, and the deuterium label provides unambiguous MS confirmation of derivatized products .

Metabolic Flux Analysis and Pathway Tracing in Branched-Chain Fatty Acid Catabolism Studies

The deuterium label at the 2-methyl position of the (S)-enantiomer enables precise tracking of metabolic transformations in studies of branched-chain fatty acid β-oxidation and catabolic flux . The isotopic signature persists through downstream metabolites, allowing researchers to distinguish exogenously introduced tracer from endogenous pools using high-resolution mass spectrometry .

Chiral Purity Verification and Enantiomeric Excess Determination in Asymmetric Synthesis

In asymmetric synthetic workflows producing chiral 2-methylbutyric acid derivatives, (S)-2-Methylbutyric Acid Chloride-d3 can be employed as a co-eluting internal standard to monitor reaction progress and enantiomeric excess via LC-MS [2]. The deuterium label provides a distinct MS channel that does not interfere with the quantitation of unlabeled product enantiomers while maintaining identical chromatographic retention behavior [3].

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